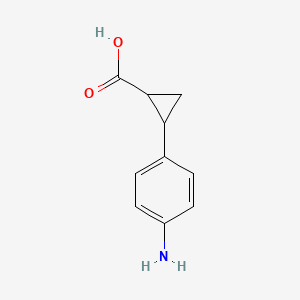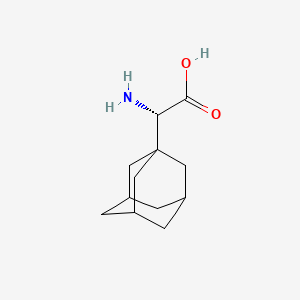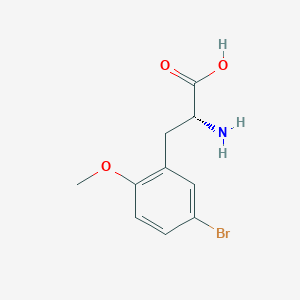
2-(4-Aminophenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(4-aminophényl)cyclopropane-1-carboxylique est un composé organique de formule moléculaire C10H11NO2 et de masse moléculaire 177,2 g/mol . Ce composé est caractérisé par un cycle cyclopropane lié à un groupe acide carboxylique et à un groupe 4-aminophényle. Il est principalement utilisé en milieu de recherche et a diverses applications en chimie et en biologie.
Méthodes De Préparation
La synthèse de l'acide 2-(4-aminophényl)cyclopropane-1-carboxylique peut être réalisée selon plusieurs méthodes. Une approche courante implique la réaction de couplage de Suzuki-Miyaura, qui est une réaction de formation de liaison carbone-carbone catalysée par des métaux de transition largement appliquée . Cette méthode utilise des réactifs de bore et des catalyseurs de palladium dans des conditions douces et tolérantes aux groupes fonctionnels. La réaction implique généralement le couplage d'un dérivé cyclopropane halogéné avec un dérivé d'acide boronique du groupe 4-aminophényle.
Analyse Des Réactions Chimiques
L'acide 2-(4-aminophényl)cyclopropane-1-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le groupe amino sur le cycle phényle peut subir des réactions de substitution nucléophile avec des électrophiles tels que les halogénoalcanes ou les chlorures d'acyle.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
L'acide 2-(4-aminophényl)cyclopropane-1-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses interactions avec les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, par exemple dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(4-aminophényl)cyclopropane-1-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, ce qui entraîne des modifications des processus cellulaires. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
2-(4-Aminophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
L'acide 2-(4-aminophényl)cyclopropane-1-carboxylique peut être comparé à d'autres composés similaires, tels que :
Acide 1-aminocyclopropane-1-carboxylique : Ce composé est un précurseur de l'hormone végétale éthylène et joue un rôle dans la régulation de la croissance des plantes.
Dérivés d'acide cyclopropanecarboxylique : Ces composés sont utilisés dans diverses synthèses chimiques et présentent différents groupes fonctionnels liés au cycle cyclopropane.
L'unicité de l'acide 2-(4-aminophényl)cyclopropane-1-carboxylique réside dans sa structure spécifique, qui combine un cycle cyclopropane avec un groupe 4-aminophényle, ce qui en fait un intermédiaire précieux en synthèse organique et en recherche .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-(4-aminophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5,11H2,(H,12,13) |
Clé InChI |
RSKLUEWLQHXYTN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12271419.png)
![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B12271432.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271438.png)

![[1-(Difluoromethyl)cyclobutyl]methanamine](/img/structure/B12271446.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12271452.png)
![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271462.png)
![Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)benzoate](/img/structure/B12271469.png)
![2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12271471.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B12271475.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271484.png)
![4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12271487.png)
